molecular formula C9H16 B1200433 trans-Octahydro-1H-indene CAS No. 3296-50-2

trans-Octahydro-1H-indene

Cat. No.: B1200433
CAS No.: 3296-50-2
M. Wt: 124.22 g/mol
InChI Key: BNRNAKTVFSZAFA-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Indane and Hydrindane Chemistry

The journey to understand and manipulate the indane and hydrindane frameworks is a story of evolving synthetic methods and analytical techniques.

Pioneering Synthetic Endeavors and Structural Elucidation

Early investigations into hydrindane chemistry were often intertwined with the structural elucidation of complex natural products. For instance, the structural determination of picrotoxinin (B1677863) and picrotin, which began in the 19th century, was only completed with the advent of modern spectroscopy. researchgate.net The synthesis of these and other intricate molecules containing the hydrindane core spurred the development of new synthetic strategies. researchgate.net Foundational work in the 1970s on proline-catalyzed aldol (B89426) reactions laid the groundwork for asymmetric organocatalysis, a field that has become instrumental in the stereocontrolled synthesis of hydrindane derivatives. thieme-connect.com

Methodological Advancements Shaping Octahydro-1H-indene Research

The pursuit of efficient and stereoselective methods to construct the hydrindane skeleton continues to be an active area of research. A variety of powerful reactions have been employed, including:

Diels-Alder Reactions: This pericyclic reaction is a classic and effective method for constructing the bicyclo[4.3.0]nonane core. researchgate.net

Metathesis Reactions: Alkene metathesis has emerged as a powerful tool for ring-closing and forming the bicyclic system. researchgate.net

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a widely used strategy for building the hydrindane framework. researchgate.net

Domino Reactions and Aldol Condensations: One-pot sequences combining multiple transformations, such as domino reactions followed by aldol condensations, have been developed for the efficient and stereoselective synthesis of chiral hydrindanes. researchgate.net

Samarium(II) Iodide-Mediated Cyclizations: Highly diastereoselective cyclizations promoted by samarium(II) iodide have proven effective in creating decorated cis-hydrindane (B1200222) systems. nih.gov

Transannular Cycloadditions: Enantioselective transannular (3+2) cycloadditions catalyzed by chiral phosphoric acids offer a novel approach to complex, stereodefined hydrindane-derived diamines. acs.org

These and other advanced synthetic methods have significantly expanded the chemist's toolbox for accessing a wide range of functionalized octahydro-1H-indenes.

Stereochemical Significance of the trans-Octahydro-1H-indene Configuration in Synthetic Design

The trans-fused configuration of octahydro-1H-indene imparts a high degree of rigidity and a well-defined three-dimensional structure to the molecule. This stereochemical control is crucial in the design of complex synthetic targets. The trans-hydrindane (B1202327) moiety is a key structural feature in many indole (B1671886) diterpenoids, a class of fungal natural products with diverse biological activities. researchgate.net The synthesis of these molecules often hinges on the ability to stereoselectively generate the trans-ring junction. researchgate.net

The defined spatial arrangement of substituents on a this compound framework can be critical for its interaction with biological targets, such as enzymes and receptors. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. For example, derivatives of this compound are used in the production of antihypertensive drugs like trandolapril.

Overview of Key Research Domains Pertaining to Saturated Bicyclic Systems

Saturated bicyclic systems, such as octahydro-1H-indene, are of significant interest across several research domains due to their unique structural and chemical properties.

Natural Product Synthesis: The hydrindane core is a common feature in a multitude of natural products, including terpenoids and alkaloids. researchgate.netnih.gov The total synthesis of these complex molecules often requires innovative strategies for constructing the bicyclic framework with precise stereocontrol.

Medicinal Chemistry: The rigid scaffold of octahydro-1H-indene makes it an attractive template for the design of new drugs. Its derivatives have been investigated for a range of therapeutic applications. nih.gov

Materials Science: The introduction of bicyclic units like perhydroazulene (a related bicyclic system) into molecules can lead to the development of new materials with interesting properties, such as liquid crystals. The stereochemistry of the ring fusion, particularly a trans orientation, can be critical for achieving desired material properties like mesogenic behavior. beilstein-journals.org

Biofuels: Due to its high energy density, this compound has been explored as a potential biofuel. Research in this area focuses on optimizing its production from renewable sources.

Mechanistic Studies: The well-defined and rigid nature of the this compound skeleton makes it a useful model system for studying reaction mechanisms and stereochemical outcomes in organic chemistry.

Properties of this compound

Property Value
Molecular Formula C9H16
Molecular Weight 124.22 g/mol
IUPAC Name (3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
CAS Number 3296-50-2
Synonyms trans-hydrindane, trans-Bicyclo[4.3.0]nonane

Table of Mentioned Compounds

Compound Name Other Names/Synonyms
This compound trans-hydrindane, trans-Bicyclo[4.3.0]nonane
Indane
Hydrindane Octahydro-1H-indene, Bicyclo[4.3.0]nonane
cis-Hydrindane cis-Octahydro-1H-indene
Picrotoxinin
Picrotin
Trandolapril

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRNAKTVFSZAFA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2CCC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858747
Record name trans-Hexahydroindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3296-50-2
Record name rel-(3aR,7aR)-Octahydro-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3296-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-indene, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Hexahydroindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Hydrindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Trans Octahydro 1h Indene and Its Stereoisomers

Total Synthesis Strategies of the Octahydro-1H-indene Core

The synthesis of the octahydro-1H-indene (hydrindane) core can be broadly approached through two main strategies: the saturation of aromatic or partially saturated precursors and the construction of the bicyclic system through cyclization reactions. The selection of a particular strategy is often dictated by the desired substitution pattern and, most critically, the required stereochemistry at the ring fusion.

Hydrogenation-Based Approaches to Saturated Hydrindanes

Hydrogenation of indane or indene (B144670) derivatives represents a direct route to the saturated hydrindane scaffold. However, controlling the stereochemical outcome to favor the thermodynamically less stable trans-isomer over the cis-isomer is a significant synthetic hurdle that requires carefully chosen methods and conditions.

Catalytic hydrogenation is a widely employed method for the synthesis of octahydro-1H-indene from unsaturated precursors like indane and indene. This process typically involves the use of transition metal catalysts under hydrogen atmosphere.

Commonly used catalysts include palladium on carbon (Pd/C), platinum, and rhodium. scienceboard.net The reaction often necessitates elevated temperatures and pressures to achieve complete saturation of the aromatic ring. nih.gov For instance, the hydrogenation of indane can be carried out over a Pd/C catalyst in a solvent such as methanol. researchgate.net In other processes, precursors like 2,3-dihydro-1H-inden-1-one are converted over catalysts such as Nickel/Zirconium dioxide (Ni/ZrO2). acs.org In this specific reaction, indane is formed as an intermediate which is then subsequently hydrogenated to octahydro-1H-indene. acs.org The choice of catalyst and reaction conditions is crucial as it can influence the ratio of cis and trans isomers in the final product.

PrecursorCatalystConditionsProductReference
Indane (7)Pd/CMeOH, H₂Octahydro-1H-indene (5) researchgate.net
2,3-dihydro-1H-inden-1-oneNi/ZrO₂Supercritical cyclohexane (B81311), 573 K, 5 MPa H₂Octahydro-1H-indene acs.org
TetrahydroindanePalladium, Platinum, or Rhodium catalystH₂Perhydroindane (Octahydro-1H-indene) scienceboard.net

Achieving a high degree of stereocontrol to selectively produce trans-octahydro-1H-indene often requires specialized reduction techniques that go beyond standard catalytic hydrogenation. Since the trans-isomer is typically less stable thermodynamically than its cis-counterpart, kinetic control is essential. nih.gov

One notable method is the Benkeser reduction , which utilizes alkali metals like lithium or calcium dissolved in low-molecular-weight primary amines (e.g., ethylenediamine) as the reducing medium. researchgate.net This method has been applied to the hydrogenation of indane, initially producing a mixture of tetrahydro- and hexahydro-1H-indene isomers. researchgate.net Subsequent catalytic hydrogenation of this mixture can then yield the fully saturated octahydro-1H-indene. researchgate.net The conditions of the Benkeser reduction can be tuned to influence the stereochemical outcome.

Another strategy involves the stereoselective reduction of unsaturated ketones with a pre-existing bicyclic framework, such as those of the Hajos-Parrish-Wiechert type. However, the stereoselectivity of these reductions can be highly dependent on the steric and electronic properties of the substituents on the ring system. uottawa.ca The development of enantioselective hydrogenation catalysts is an ongoing area of research aimed at providing access to specific chiral variants for applications in pharmaceuticals. clockss.org

Catalytic Hydrogenation of Indane and Indene Precursors

Cyclization Reactions for Octahydro-1H-indene Scaffold Construction

Building the bicyclic hydrindane skeleton via cyclization reactions offers a powerful alternative to hydrogenation, often providing better control over the stereochemistry of the final product. These methods construct the fused five- and six-membered rings from acyclic or monocyclic precursors.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent strategy for constructing the six-membered ring of the hydrindane core, often in a single, stereocontrolled step. mdpi.com Intramolecular Diels-Alder (IMDA) reactions are particularly effective for establishing the trans ring junction. clockss.orgrsc.org

In this approach, a precursor containing both a diene and a dienophile connected by a tether is synthesized. Upon heating or in the presence of a Lewis acid catalyst, the molecule undergoes cyclization. The stereochemistry of the resulting hydrindane is influenced by the geometry of the transition state, which can be controlled by the length and nature of the tether and the use of chiral auxiliaries or catalysts. For example, the asymmetric IMDA reaction of 5,5-(trimethylenedithio)-2(E),7(E),9-decatrienoyl amides, using chiral auxiliaries, has been shown to produce optically active trans-hydrindanes with high stereoselectivity. clockss.org Similarly, chiral Lewis acids have been used to catalyze the IMDA of 2,7,9-decatrienals to form trans-hydrindanes with excellent diastereo- and enantioselectivity. rsc.org

While powerful, a challenge remains in that the cis-fused product is often the thermodynamically preferred isomer. scienceboard.net Therefore, synthetic strategies must be carefully designed to favor the kinetically controlled formation of the desired trans-hydrindane (B1202327). uottawa.ca

Reaction TypePrecursorCatalyst/ConditionsProduct FeatureReference
Asymmetric Intramolecular Diels-Alder5,5-(trimethylenedithio)-2(E),7(E),9-decatrienoyl amides with chiral auxiliariesHeat (boiling benzene)Optically active trans-hydrindanes (up to 96% e.e.) clockss.org
Catalytic Intramolecular Diels-Alder2,7,9-decatrienalsChiral Lewis Acids (e.g., Titanium, Boron, Copper-based)trans-hydrindanes with excellent diastereo- and enantioselectivity rsc.org
Thermal Intramolecular Diels-AlderTethered diene (141)Toluene, sealed tubeTricyclic core with trans-hydrindane skeleton (142) mdpi.com

Intramolecular cyclization reactions, particularly those involving aldol (B89426) condensations and Michael additions, provide versatile pathways to the trans-hydrindane skeleton. researchgate.netchemistryviews.org These methods rely on the formation of a carbon-carbon bond between two positions on a single precursor chain to close one of the rings.

A powerful one-pot strategy involves an organocatalyst-mediated domino reaction sequence. For instance, a Michael reaction followed by an intramolecular aldol reaction can yield highly substituted trans-hydrindanes with excellent diastereoselectivity. rsc.org In a specific example, the reaction of 1,3-diethyl 2-(2-oxopropylidene)propanedioate with α,β-unsaturated aldehydes, catalyzed by a diphenylprolinol silyl (B83357) ether, proceeds through two sequential domino reactions (Michael/Michael and Michael/aldol) to construct the trans-hydrindane core. rsc.org

Another approach involves an ozonolysis followed by an intramolecular aldol condensation. This sequence was used in the synthesis of the plant hormone gibberellin, where a trans-decalin precursor was converted to the required trans-hydrindane core. chemistryviews.orgthieme-connect.com Furthermore, the stereochemical course of internal Michael reactions can be controlled to selectively form trans-hydrindane systems, representing a key strategy for constructing this challenging ring junction. acs.org Cation-controlled cyclizations of metalated nitriles have also emerged as a stereodivergent method, capable of producing either cis- or trans-hydrindanes depending on the chosen cation. nih.govnih.gov

Electrophilic Cyclization Strategies for Indene Derivatives

Electrophilic cyclization serves as a powerful tool for the construction of indene derivatives, which can be precursors to saturated systems like octahydro-1H-indene. One notable strategy involves the iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates. nih.gov This method successfully converts ethynylmalonates bearing aryl, alkyl, and protected propargyl alcohol substituents into 3-iodo-1H-indene derivatives. nih.gov

Another approach utilizes iron(III) chloride as a catalyst for the reaction of N-benzylic sulfonamides with internal alkynes. This reaction proceeds through the cleavage of the C-N bond to form a benzyl (B1604629) cation, which then undergoes cyclization to yield highly functionalized and regioselective indene derivatives. organic-chemistry.org Furthermore, metal catalysts such as PtCl₂, PtCl₄, and [RuCl₂(CO)₃]₂ can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to form substituted indenes. organic-chemistry.org These methods provide access to the indene core, which can subsequently be hydrogenated to obtain the octahydro-1H-indene skeleton. researchgate.net

A cobalt-catalyzed approach involves the metalloradical activation of o-cinnamyl N-tosylhydrazones. researchgate.net This method is operationally simple and utilizes readily available starting materials to produce functionalized 1H-indene derivatives in good to excellent yields. researchgate.net The mechanism involves a Co(III)-carbene radical intermediate that undergoes a radical ring-closure. researchgate.net

Stereoselective and Enantioselective Synthesis of Octahydro-1H-indene Derivatives

Achieving stereocontrol in the synthesis of the hydrindane skeleton is crucial for accessing specific biologically active molecules. rsc.orgkcl.ac.uk Both asymmetric catalysis and diastereoselective methods have been extensively explored to this end.

Asymmetric catalysis offers a direct route to enantiomerically enriched hydrindane derivatives. rsc.orgacs.org Various catalytic systems have been developed to control the formation of stereocenters during the ring-forming process.

Chiral Brønsted acids, particularly those derived from BINOL, have emerged as effective catalysts for enantioselective transannular cycloadditions. beilstein-journals.orgnih.govcsic.es In one significant example, hydrazones derived from cycloalkenones undergo an enantioselective formal (3+2) cycloaddition catalyzed by a chiral phosphoric acid. nih.govacs.org This reaction provides a stereocontrolled route to complex tricyclic adducts which can be converted into stereodefined octahydro-1H-indene-derived 1,3-diamines. nih.govacs.orgacs.org The reaction is highly efficient, yielding products with excellent stereocontrol, even when forming two adjacent α-tertiary stereocenters. acs.org Computational studies have been employed to understand the influence of tethers and distortion effects on the reaction barrier in these transannular cycloadditions. beilstein-journals.orgcsic.es

Table 1: Brønsted Acid-Catalyzed Enantioselective Transannular (3+2) Cycloaddition

EntryCycloalkenone SubstrateHydrazineCatalystProductYield (%)ee (%)Reference
1Cyclooctenone derivativeBoc-hydrazineChiral Phosphoric AcidOctahydro-3a,7-epidiazanoindene adduct9598 nih.gov
2Cycloheptenone derivativeBoc-hydrazineChiral Phosphoric AcidTricyclic adduct8596 nih.gov

Asymmetric Catalysis in Hydrindane Formation

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations for Fused Ring Systems

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for the construction of fused ring systems. chimia.chnih.gov NHC-catalyzed annulation reactions can be employed to create the hydrindane framework. For instance, NHCs can catalyze the annulation of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds through cooperative catalysis with a Lewis acid, leading to bicyclic δ-lactones. mdpi.com The NHC activates the aldehyde via the formation of a Breslow intermediate or an α,β-unsaturated acylazolium, which then reacts with a suitable partner in a cascade sequence to build the fused ring system. nih.govmdpi.com While direct NHC-catalyzed synthesis of octahydro-1H-indene is less commonly reported, the principles of NHC-catalyzed annulations are applicable to the formation of related fused bicyclic structures. chimia.chacs.org

Table 2: NHC-Catalyzed Annulation Reactions for Fused Systems

EntryNHC CatalystReactant 1Reactant 2Product TypeYield (%)StereoselectivityReference
1Chiral Triazolium SaltEnalVinylethylene carbonate[5+2] Annulation Product92>99% ee acs.org
2Imidazolium Saltα-BromoenalBenzofuran-3-oneSpirobenzofuran-3-one78>20:1 dr nih.gov
Metal-Catalyzed Stereocontrolled Annulation Reactions

Transition metal catalysis provides powerful methods for stereocontrolled annulation reactions to form hydrindanes. Palladium-catalyzed asymmetric desymmetrization of cyclohexadiene derivatives has been used to synthesize chiral hydrindanes containing all-carbon quaternary centers with excellent enantioselectivity. acs.org Another strategy involves the cation-controlled cyclization of metalated nitriles. nih.gov Depending on the counterion (e.g., Li⁺ or Mg²⁺), the cyclization of an allylic chloride-containing nitrile can be directed to selectively form either cis- or trans-hydrindanes. nih.gov Rhodium(I) catalysts have been used for the cyclization of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives, with regioselectivity dependent on the steric nature of the alkyne substituent. organic-chemistry.org Furthermore, chiral helicene-indenido rhodium complexes have been developed and used as catalysts in enantioselective C-H arylation reactions. nih.gov

Ring-closing metathesis (RCM) is a robust method for forming cyclic compounds, and when applied to substrates with existing stereocenters, it can proceed with high diastereoselectivity. organic-chemistry.orgnih.govresearchgate.net The synthesis of the octahydro-1H-indene core can be achieved by designing acyclic diene precursors that, upon RCM, preferentially form one diastereomer of the bicyclic system. The choice of catalyst, often a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts, and the substitution pattern of the diene substrate are critical for achieving high diastereoselectivity. organic-chemistry.orgresearchgate.netpsu.edu For example, the diastereoselective RCM of phosphorus-containing trienes has been shown to produce P-stereogenic heterocycles with high diastereomeric ratios, a principle that can be extended to carbocyclic systems like hydrindanes. nih.govresearchgate.net

Chiral Auxiliary-Mediated Transformations for Enantiopure Derivatives

The synthesis of enantiomerically pure this compound derivatives often relies on establishing chirality in unsaturated precursors, such as indanones or indenes, which are subsequently hydrogenated. Chiral auxiliaries are instrumental in this process, directing stereoselective transformations to yield intermediates with high optical purity.

A prevalent strategy involves the diastereoselective reduction of a ketimine derived from 1-indanone, using a chiral auxiliary like (R)-phenylglycine amide. The auxiliary guides the metal-catalyzed hydrogenation of the C=N bond, leading to a chiral amine. Subsequent removal of the auxiliary provides the enantiopuerically enriched aminoindane, which can serve as a precursor to the saturated octahydroindene system. Optimization of this process involves screening metal catalysts, solvents, and catalyst loadings to maximize diastereomeric excess. For instance, Fe-catalyzed diastereoselective hydrogenation of an indanone-derived imine bearing an enantiomerically pure chiral auxiliary has been reported as an effective method. acs.org

Another powerful approach is the use of chiral auxiliaries to direct intramolecular cyclization reactions. In the synthesis of an enantioenriched indane intermediate for the natural product Tetrapetalone A, a chiral auxiliary was employed to control the stereochemical outcome of a Nazarov cyclization. Current time information in Chatham County, US. Although this method did not achieve complete separation of diastereomers, it demonstrates the utility of auxiliaries in constructing the core bicyclic structure with high enantiomeric ratios (e.g., 97:3 er). Current time information in Chatham County, US.

Furthermore, chiral auxiliaries can be synthesized from indane derivatives themselves. For example, 7-alkyl substituted cis-1-amino-2-indanol derivatives have been developed as effective chiral auxiliaries and nitrogen sources for asymmetric aza-electrocyclization reactions. nih.gov

The table below summarizes key chiral auxiliary-mediated transformations leading to precursors for enantiopure this compound derivatives.

Table 1: Chiral Auxiliary-Mediated Synthesis of Indane Precursors

Precursor Chiral Auxiliary Reaction Type Key Finding Reference
1-Indanone (R)-Phenylglycine amide Diastereoselective reductive amination Forms (S)-1-aminoindane with 96% ee in a three-step process.
Divinyl Ketone Chiral Auxiliary Nazarov Cyclization Produces an enantioenriched indane intermediate with a 97:3 enantiomeric ratio. Current time information in Chatham County, US. Current time information in Chatham County, US.

Functionalization Strategies for the Octahydro-1H-indene Skeleton

Once the this compound (also known as trans-hydrindane) core is established, further derivatization is achieved through various functionalization strategies. These reactions are crucial for introducing the chemical handles necessary for building more complex molecules, such as steroids and other natural products. researchgate.net

Halogenation Reactions and Their Regio/Stereocontrol

Halogenation of the octahydro-1H-indene scaffold and its unsaturated precursors is a fundamental functionalization technique. The regio- and stereoselectivity of these reactions are critical for subsequent synthetic steps.

Direct bromination of the saturated trans-hydrindane at high temperatures can lead to a mixture of brominated products, including isomeric tetrabromides. smolecule.com More controlled methods have been developed starting from partially unsaturated precursors like tetrahydro-1H-indene. For instance, bromination with N-Bromosuccinimide (NBS) in the presence of lithium perchlorate (B79767) and acetic acid results in the formation of dibromodiacetate derivatives. tubitak.gov.tr Direct bromination of tetrahydro-1H-indene can also yield specific tetrabromo octahydroindene isomers. tubitak.gov.tr

The stereochemistry of halogen addition to the double bonds of precursors like cyclohexene (B86901) is typically anti, proceeding through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate is attacked by the halide ion from the face opposite to the halonium bridge, dictating the trans relationship of the added halogens. masterorganicchemistry.comlibretexts.org In complex systems, achieving the desired stereochemistry may require subsequent manipulations. For example, an equatorial bromide on a cis-fused system can be converted to an axial bromide by first epimerizing the ring junction to the more stable trans-hydrindane scaffold. nih.gov

Table 2: Halogenation Reactions on Indene Scaffolds

Substrate Reagents Product(s) Key Feature Reference
Tetrahydro-1H-indene NBS, LiClO₄, Acetic Acid Dibromodiacetate derivatives Controlled introduction of bromo and acetate (B1210297) groups. tubitak.gov.tr tubitak.gov.tr
Tetrahydro-1H-indene Bromine Tetrabromo octahydroindene isomers Direct bromination leading to saturated, halogenated products. tubitak.gov.tr tubitak.gov.tr

Oxidative and Reductive Functional Group Interconversions

Oxidation and reduction reactions are essential for manipulating functional groups on the octahydro-1H-indene skeleton. These transformations allow for the introduction of carbonyls, hydroxyls, and other groups, or the removal of existing ones.

Oxidation of the saturated hydrocarbon can be achieved with strong oxidizing agents. A substituted this compound, for example, can be oxidized by potassium permanganate (B83412) or chromium trioxide to yield ketones or carboxylic acids. A more selective oxidation involves the treatment of α-acyl derivatives of trans-fused octahydronaphthalenones with hydrogen peroxide, which results in a stereoselective ring contraction to form trans-fused octahydroindene-carboxylic acids. publish.csiro.au Another key transformation is the conversion of dibromo-derivatives into diepoxides using a base like sodium hydroxide (B78521) in methanol, providing a route to oxiranes on the hydrindane frame. tubitak.gov.tr

Reductive processes are equally important. Ketones on the trans-hydrindane moiety, such as those found in intermediates for the synthesis of (+)-Heilonine, can be reduced to a methylene (B1212753) group via a Clemmensen reduction (Zn/HCl). acs.org Catalytic hydrogenation over palladium on carbon is a standard method to fully saturate the ring system from unsaturated precursors. The Koide-Birch reduction has been employed in a one-pot sequence to reduce an indane derivative, which upon acidic workup hydrolyzes and isomerizes to an α,β-unsaturated cyclohexenone fused to the five-membered ring. chemrxiv.org

Table 3: Oxidative and Reductive Transformations on Hydrindane Systems

Substrate Type Reagents Transformation Product Type Reference
Substituted this compound KMnO₄ or CrO₃ C-H Oxidation Ketones or Carboxylic Acids
α-Acyl trans-Octahydronaphthalenone H₂O₂ Oxidative Rearrangement trans-Octahydroindene-carboxylic acid publish.csiro.au
Dibromo-dicarboxylate derivative NaOH, Methanol Epoxidation Diepoxide tubitak.gov.tr
Ketone on trans-hydrindane core Zn, HCl Clemmensen Reduction Methylene group acs.org

Carbon-Carbon Bond Forming Reactions on the Octahydro-1H-indene Scaffold

Attaching new carbon substituents to the pre-formed this compound skeleton is a significant challenge, often addressed through modern C-H functionalization techniques, particularly in the context of complex molecule synthesis. While many C-C bonds are formed during the construction of the bicyclic core via methods like Michael additions or Diels-Alder reactions, several strategies exist for post-cyclization modification. nih.govnih.gov

In the total synthesis of (+)-heilonine, which features a trans-hydrindane moiety, a key C-C bond was forged using a Boc-directed C-H lithiation followed by a Negishi cross-coupling. acs.orgnih.gov This strategy highlights the power of directing groups to achieve high regio- and diastereoselectivity on a complex scaffold. nih.gov The same synthetic effort also utilized a lactam-directed rhodium-catalyzed C-H iodination, which installed a handle for a subsequent Stille carbonylative cross-coupling, another powerful C-C bond-forming reaction. acs.orgnih.gov

These advanced methods represent the frontier of functionalizing the relatively inert C-H bonds of the saturated hydrindane system, enabling the convergent synthesis of complex natural products. nih.gov

Table 4: C-C Bond Forming Reactions on Hydrindane-Containing Scaffolds

Reaction Type Reagents Key Feature Application Context Reference
Directed C-H Lithiation / Negishi Coupling n-BuLi, ZnCl₂, Pd catalyst Forms a C-C bond at a specific, non-activated C-H position. Synthesis of a (+)-Heilonine precursor. acs.orgnih.gov
Stille Carbonylative Cross-Coupling CO, Pd catalyst, Organostannane Connects two complex fragments via a carbonyl linker. Linkage of AB and DEF ring systems of (+)-Heilonine. acs.orgnih.gov

Elucidation of Molecular Architecture and Stereochemical Principles of Trans Octahydro 1h Indene

Advanced Spectroscopic Techniques for Structural and Stereochemical Assignment

A suite of sophisticated spectroscopic methods is instrumental in defining the molecular structure, configuration, and conformation of trans-octahydro-1H-indene and its analogues. These techniques provide a comprehensive understanding of the molecule's architecture in both solution and the gas phase.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, is a cornerstone for the structural elucidation of octahydro-1H-indene derivatives. 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of the constituent atoms. mpg.denih.gov For instance, in derivatives of octahydro-1H-indene, ¹H NMR spectroscopy can distinguish between axial and equatorial protons at the bridgehead carbons (3a and 7a) due to their distinct magnetic shielding.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, resolving complex overlapping signals and confirming the bicyclic framework. nih.govresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining the stereochemistry, such as the cis or trans fusion of the rings. researchgate.netarkat-usa.org For example, the presence or absence of a NOE cross-peak between the protons at the ring junction (H-3a and H-7a) can definitively establish their relative orientation. arkat-usa.org In studies of substituted octahydro-1H-indenes, extensive NOE experiments have been used to confirm a cis-fused ring junction in certain derivatives. mpg.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Octahydro-1H-indene Derivatives
Compound/DerivativeNucleusChemical Shift (δ, ppm)SolventReference
rel-(1R,2R,5R,6R)-1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate¹H5.15–5.09 (m, 1H), 4.88–4.82 (m, 1H), 4.13–4.04 (m, 2H), 2.51–2.32 (m, 2H), 2.23–2.15 (m, 1H), 2.14–2.00 (m, 3H), 1.96 (s, 3H), 1.94 (s, 3H), 1.72–1.62 (m, 1H), 1.38–1.29 (m, 1H)CDCl₃ nih.gov
rel-(1R,2R,5R,6R)-1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate¹³C170.0 (C), 169.8 (C), 82.0 (CH), 72.5 (CH)CDCl₃ nih.gov
4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene¹H7.15 (d, J = 2.0 Hz, 1H), 7.13 (d, J = 2.2 Hz, 1H), 6.87 (d, J = 2.0 Hz, 1H), 6.85 (d, J = 2.1 Hz, 1H), 6.53 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.83 (s, 3H), 3.81 (s, 3H), 3.04 − 2.86 (m, 2H), 2.72 (d, J = 2.7 Hz, 3H), 2.68 − 2.55 (m, 2H)Chloroform-d nih.gov
4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene¹³C157.9, 152.7, 149.9, 140.1, 139.0, 133.5, 129.8, 127.2, 113.8, 103.8, 61.2, 60.5, 56.3, 55.3, 41.9, 40.8, 39.3, 35.8Chloroform-d nih.gov

Mass spectrometry (MS) provides valuable information about the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is often used to determine the precise molecular formula. mpg.de The fragmentation patterns observed in the mass spectrum, typically generated by electron ionization (EI-MS), offer clues to the molecule's structure. For the parent trans-hydrindane (B1202327), the mass spectrum shows characteristic peaks that can be used for its identification. nih.gov For instance, in GC-MS analysis, the top five peaks for trans-hydrindane were observed at m/z 67, 41, 82, 39, and 96. nih.gov Analysis of fragmentation patterns can also help distinguish between structural isomers.

Table 2: GC-MS Data for trans-Hydrindane
PropertyValue
InstrumentHITACHI M-80
Ionization ModePositive
Top 5 Peaks (m/z)67, 41, 82, 39, 96
Source nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its conformation. figshare.com The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching and bending vibrations of the saturated bicyclic system. nih.govnist.gov These spectra can be used to identify functional groups in derivatives of octahydro-1H-indene. pcbiochemres.com For example, the IR spectrum of a substituted octahydro-1H-indene derivative showed bands at 2927 cm⁻¹ (C-H stretch), and other fingerprint region absorptions confirming its organic nature. mpg.de While detailed conformational analysis of the parent compound using only IR or Raman is complex, these techniques are powerful when combined with computational methods to compare experimental spectra with those calculated for different possible conformers. figshare.com

For chiral derivatives of this compound, chiroptical methods such as Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration. researchgate.net ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, known as a Cotton effect, is highly sensitive to the three-dimensional arrangement of atoms. thieme-connect.de By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. researchgate.net The octant rule, a semi-empirical rule, can also be applied to predict the sign of the Cotton effect for ketones derived from the hexahydrindanone skeleton, providing insights into their absolute configuration. thieme-connect.de

Vibrational Spectroscopy (IR, Raman) for Conformational Insights

X-ray Crystallographic Investigations of Octahydro-1H-indene Derivatives

X-ray diffraction analysis of crystalline derivatives of octahydro-1H-indene has been instrumental in confirming their stereochemistry and revealing their solid-state conformations. nih.gov For example, the crystal structure of 1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate confirmed that the cyclohexane (B81311) ring adopts a chair conformation. nih.gov The analysis also provides detailed information on intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the crystal lattice. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions from the crystallographic data. researchgate.net For instance, in some related crystalline structures, H···H, O···H/H···O, and C···H/H···C interactions were found to be the most significant contributors to the crystal packing. researchgate.net

Table 3: Crystallographic Data for 1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Molecules per unit cell (Z)4
C-C (cyclohexane) bond length range (Å)1.512(3) - 1.530(3)
C₂-Br₁ bond distance (Å)1.972(3)
C₈-Br₂ bond distance (Å)1.945(3)
Source nih.gov

Corroboration of Relative and Absolute Stereochemistry

The determination of the precise three-dimensional arrangement of atoms—its stereochemistry—is fundamental to understanding the properties and interactions of this compound. The relative stereochemistry of the fused ring system and the absolute configuration of its chiral centers are established through a combination of spectroscopic techniques and chemical correlation methods.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of the hydrindane system. Two-dimensional NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to identify protons that are close to each other in space. For instance, in derivatives containing the this compound core, the trans-fusion is confirmed by observing strong 1,3-diaxial ROESY correlations. d-nb.info The magnitude of proton-proton coupling constants (³J_H,H_) also provides critical stereochemical information; a large coupling constant (e.g., ~12.5 Hz) between bridgehead protons is indicative of a diaxial relationship, which confirms the trans-junction. d-nb.info

In more complex substituted hydrindanes, the relative stereochemistry of multiple stereogenic centers can be deciphered by a detailed analysis of vicinal coupling constants and NOESY/ROESY correlations. mdpi.comnih.govresearchgate.net

Chemical Correlation and Chiroptical Methods: Establishing the absolute configuration of an enantiomerically pure hydrindane derivative often involves chemical correlation. This process relates the unknown compound to a molecule of a known absolute configuration through a series of stereochemically unambiguous reactions. scispace.com For example, the absolute configuration of enantiopure tricyclic precursors to hydrindane systems has been established by converting them into compounds like (1R,2S)-1-aminoindan-2-ol, whose stereochemistry is already known. scispace.com Similarly, the modified Mosher's method, involving the formation of diastereomeric esters with a chiral reagent, allows for the determination of the absolute configuration of hydroxylated hydrindane derivatives via ¹H NMR analysis. researchgate.net

The following table summarizes key methods used for stereochemical corroboration of hydrindane systems.

Table 1: Methods for Stereochemical Elucidation of Hydrindane Scaffolds
Method Application Key Findings/Observations References
NMR Spectroscopy (ROESY/NOESY) Determination of relative stereochemistry Identifies through-space proximity of atoms; strong 1,3-diaxial correlations confirm trans-fusion. d-nb.infomdpi.comresearchgate.net
NMR Spectroscopy (Coupling Constants) Determination of relative stereochemistry Large vicinal coupling constants (³J_H,H_) between bridgehead protons indicate a diaxial arrangement, characteristic of a trans-junction. d-nb.infomdpi.com
X-ray Crystallography Definitive determination of relative configuration in the solid state Provides a complete 3D structure, confirming bond connectivity and spatial arrangement of all atoms and substituents. mdpi.comresearchgate.netpsu.edu
Chemical Correlation Determination of absolute configuration Synthetically relates a molecule of unknown stereochemistry to one of a known, established configuration. scispace.com
Mosher's Method Determination of absolute configuration of chiral alcohols Analysis of ¹H NMR shifts of diastereomeric esters formed with a chiral Mosher's acid derivative. researchgate.net

Computational Elucidation of Stereochemical Configuration and Conformational Preferences

Computational chemistry provides profound insights into the conformational preferences and energetic landscapes of molecules like this compound. Unlike the cis-isomer, which is conformationally flexible, the trans-isomer is a rigid structure. slideshare.netmdpi.com Its geometry is locked into a conformation where both the six-membered and five-membered rings adopt their most stable forms that can be accommodated by the fusion, which is typically a chair conformation for the cyclohexane ring. libretexts.org

Molecular Mechanics and Stability: Early computational studies employed molecular mechanics (MM) calculations, such as the MM2 force field, to assess the relative stabilities of hydrindane isomers. mdpi.comnih.gov These calculations compare the steric energies of different conformations and configurations. For the parent hydrindane, the cis isomer is generally found to be more stable than the trans isomer due to a combination of ring strain factors. However, the relative stability can be reversed by the introduction of substituents. researchgate.netmdpi.com The rigid nature of the trans-hydrindane framework fixes substituents in either axial or equatorial positions, which can lead to destabilizing steric interactions that are avoided in the more flexible cis system. libretexts.org

Quantum Mechanical Methods: More advanced quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to obtain more accurate energetic and geometric information. mdpi.com DFT calculations are frequently used to corroborate stereochemical outcomes determined experimentally, for example, by simulating ¹H NMR spectra or by analyzing the energetics of different possible diastereomers. mdpi.comnih.gov High-level ab initio methods like the G4 composite method have been used to calculate precise thermochemical properties. For this compound, the G4 calculated standard enthalpy of formation (ΔfH°) provides a benchmark value for its thermodynamic stability. aip.org

The table below presents selected computational data for hydrindane systems, illustrating the application of these methods.

Table 2: Computational Data on Hydrindane Systems
Method System Finding Reference
Molecular Mechanics (MM2) Substituted Hydrindanones Comparison of relative stabilities between cis and trans isomers; results generally align with experimental isomerization data. researchgate.netnih.gov
Density Functional Theory (DFT) Hydrindane Derivatives Corroboration of relative stereochemistry by conformational analysis and simulation of NMR spectra. mdpi.comnih.gov
ab initio (G4 Theory) This compound Calculation of standard enthalpy of formation (ΔfH°) as -31.43 kcal/mol. aip.org
Conformational Analysis trans-Decalin (analogous system) The trans-fused system is conformationally rigid, existing in a double chair conformation, which prevents ring-flipping. libretexts.org

Mechanistic Organic Chemistry and Reaction Dynamics Involving Trans Octahydro 1h Indene

Detailed Mechanistic Investigations of Key Synthetic Transformations

The synthesis of trans-octahydro-1H-indene and its functionalized derivatives often proceeds through complex reaction pathways that have been the subject of detailed mechanistic scrutiny. These investigations are crucial for optimizing reaction conditions and achieving high stereochemical control.

The stereochemical outcome of reactions involving the indene (B144670) scaffold is dictated by the relative energies of diastereomeric transition states. In the catalytic asymmetric hydrogenation of olefins on an indane scaffold, for instance, divergent stereochemical outcomes for (E)- and (Z)-isomers can be observed. Using a Ru/BINAP catalyst system, the hydrogenation of an exocyclic double bond on an indane framework produced opposite enantiomers from the different geometric isomers, indicating that the transition states for the hydrogen addition are distinct for each isomer. rsc.org

In other stereoselective transformations, such as the SmI₂-mediated pinacol (B44631) coupling of a meso-cyclic 1,3-dione to form a fused carbocyclic system with a cis-1,2-diol, the high diastereoselectivity is explained by analyzing the plausible transition states. The favored transition state leading to the cis-diol is believed to involve a chelation complex with the samarium ion that minimizes steric and dipolar repulsions. jst.go.jp Conversely, the transition state that would lead to the trans-fused diol is disfavored due to significant dipolar repulsion between the two ketone functionalities in the required conformation. jst.go.jp

Furthermore, in the enantioselective transannular (3 + 2) cycloaddition of cycloalkenone hydrazones to form octahydro-1H-indene-derived diamines, a chiral phosphoric acid catalyst orchestrates the stereochemistry. acs.org The catalyst is believed to form a chiral ion pair with the hydrazone, guiding the intramolecular cyclization through a lower-energy transition state to yield the product with high enantioselectivity. acs.org

Identifying and characterizing reaction intermediates is fundamental to understanding the stepwise mechanism of a transformation. In the synthesis of diepoxides from 3a,4,7,7a-tetrahydro-1H-indene, stable intermediates have been isolated and characterized. nih.gov The reaction proceeds through the formation of dibromodiacetate derivatives when tetrahydroindene is treated with N-Bromosuccinimide (NBS) in the presence of acetic acid and a Lewis acid catalyst like LiClO₄. nih.gov These dibromodiacetate intermediates can be isolated before being converted to the final diepoxide products upon treatment with a base. nih.gov

In the synthesis of substituted 1H-indenes using cobalt catalysis, computational studies and trapping experiments have confirmed the involvement of a Co(III)-carbene radical intermediate. researchgate.net This intermediate is formed from the activation of a diazo compound by a low-spin cobalt(II) complex. The carbene radical then undergoes a ring-closure to generate an indanyl radical intermediate, which subsequently eliminates the product and regenerates the catalyst. researchgate.net The radical nature of these intermediates was further confirmed by EPR spectroscopic spin-trapping experiments. researchgate.net

During the hydrogenation of indenyl ligands in organometallic complexes, intermediates such as rhodium-hydride species are formed. The activation of an indenyl ligand in a rhodium complex with a borane (B79455) resulted in the migration of a hydride from the indenyl ring to the metal center, generating a detectable Rh-H intermediate. nih.gov Subsequent hydrogenation of this intermediate leads to the formation of indane. nih.gov

Analysis of Transition States in Stereoselective Reactions

Kinetic and Thermodynamic Studies of Octahydro-1H-indene Transformations

Kinetic and thermodynamic analyses provide quantitative insights into reaction rates, catalytic performance, and the energetic landscape of chemical transformations involving the octahydro-1H-indene system.

The efficiency of catalytic systems used in the synthesis and transformation of indene derivatives is often evaluated through kinetic studies. In the hydrogenation of 2-methyl-indole, a related heterocyclic analogue, over a Ru/Al₂O₃ catalyst, the reaction kinetics were studied in a temperature range of 120–170 °C. nih.gov Similarly, the hydrogenation of 1-methylindole (B147185) to octahydro-1-methylindole was achieved with high conversion and selectivity at 130 °C using a 5 wt% Ru/Al₂O₃ catalyst. nih.gov

The rate of hydrogenation of indene precursors can be significantly influenced by the catalyst support. For the hydrogenation of 2-methylnaphthalene, the apparent activation energy was found to vary with the support material, with values ranging from 30 kJ/mol for Ni/kieselguhr to 87 kJ/mol for Ni/SiO₂-Al₂O₃. researchgate.net This demonstrates the critical role of the catalyst-support interaction in determining catalytic efficiency.

In a study of a rhodium complex containing a borane-functionalized indenyl ligand, the conversion of a precursor complex to the active species for hydrogenation was monitored by ³¹P{¹H} NMR spectroscopy. nih.gov This allowed for the determination of a pseudo-first-order rate constant (k = 0.0011 s⁻¹) for this transformation, corresponding to a free energy of activation (ΔG‡₂₉₈) of 21.5 kcal/mol. nih.gov

Table 1: Kinetic Data for Related Hydrogenation Reactions

SubstrateCatalystTemperature (°C)Pressure (MPa)Key FindingReference
1-Methylindole5 wt% Ru/Al₂O₃1306.0Nearly 100% conversion and selectivity to octahydro-1-methylindole. nih.gov
2-Methyl-indoleRu/Al₂O₃ (5 wt%)120–1707.0Successful hydrogenation kinetics study. nih.gov
Indenyl-Rh Complex-25-ΔG‡₂₉₈ = 21.5 kcal/mol for conversion to active species. nih.gov

The octahydroindene/indene system is analogous to Liquid Organic Hydrogen Carrier (LOHC) systems, where hydrogen is stored via catalytic hydrogenation and released via dehydrogenation. Thermodynamic studies of these systems are crucial for determining their viability for hydrogen storage.

For the related 1-methyl-indole/octahydro-1-methyl-indole LOHC system, the chemical equilibria of the hydrogenation/dehydrogenation reactions were determined experimentally across a range of temperatures and pressures. researchgate.netmdpi.com The enthalpy of reaction for hydrogen release from octahydro-1-methyl-indole was found to be approximately +55.6 kJ/mol(H₂). researchgate.netmdpi.com This value is comparable to that of the unsubstituted octahydroindole system. researchgate.net

Computational studies on the reaction of indene and indane with hydrogen atoms have provided detailed energy profiles. aip.org The H-atom-abstraction from indene to form the 1-indenyl radical is one key pathway. aip.org The hydrogenation of indene can lead to various hydrogenated products, with the relative energies of the possible protonated species being calculated to understand the most likely outcomes. aip.org

The total heat of reaction for the complete hydrogenation of 1-methyl-indole to octahydro-1-methyl-indole is highly exothermic, calculated to be around -223.0 to -226.4 kJ/mol. mdpi.com This process typically occurs in steps, with the initial hydrogenation of the five-membered ring being less exothermic than the subsequent hydrogenation of the benzene (B151609) ring. mdpi.com

Table 2: Thermodynamic Data for Hydrogenation of Indole (B1671886) Analogues

ReactionΔHreaction (kJ/mol)ΔHreaction per H₂ (kJ/mol(H₂))SystemReference
Dehydrogenation of Octahydro-1-methyl-indole-~ +55.6Liquid Phase researchgate.netmdpi.com
Hydrogenation of 1-methyl-indole to H4-MI-103.4-51.7Liquid Phase mdpi.com
Hydrogenation of H4-MI to Octahydro-1-methyl-indole-123.0-61.5Liquid Phase mdpi.com
Overall Hydrogenation of 1-methyl-indole-223.0-55.75Liquid Phase mdpi.com

Reaction Rate Determination and Catalytic Efficiency Analysis

Free Radical Reactions Involving the Octahydro-1H-indene Scaffold

The octahydro-1H-indene scaffold and its unsaturated precursors can participate in free radical reactions, which are important in both synthesis and decomposition pathways. The interaction of indane with hydrogen atoms, for instance, primarily proceeds via H-atom-abstraction reactions. aip.org This process leads to the formation of indanyl radicals. aip.org

The less saturated precursor, indene, can undergo both H-atom-abstraction to yield the 1-indenyl radical (C₉H₇) and an H-atom-addition reaction to form a 1,2-dihydro-indene-3-yl radical (C₉H₉). aip.org These radical species are key intermediates in understanding the chemistry of polycyclic aromatic hydrocarbons (PAHs) in various environments.

The reactivity of this compound in free radical reactions, such as those with halogens, makes it a subject for studying reaction kinetics and mechanisms. smolecule.com For example, high-temperature bromination can lead to multiple brominated derivatives through a radical mechanism. smolecule.com Furthermore, the synthesis of some indene derivatives explicitly utilizes radical intermediates. The cobalt-catalyzed synthesis of 1H-indenes from o-cinnamyl N-tosylhydrazones proceeds through a cobalt(III)-carbene radical, which undergoes a controlled radical ring-closure process. researchgate.net

Mechanistic Studies of Bromination via Radical Pathways

The bromination of this compound, also known as trans-hydrindane (B1202327), through radical pathways is a significant reaction for the functionalization of this saturated bicyclic system. Mechanistic studies, particularly those involving high-temperature and photobromination, reveal a complex process governed by the principles of radical reactivity and thermodynamic stability.

The fundamental mechanism of radical bromination proceeds through a classic chain reaction involving three distinct stages: initiation, propagation, and termination. byjus.com

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two bromine radicals (Br•). This process is typically induced by thermal energy (high temperature) or photochemical energy (UV light). researchgate.net

Propagation: This stage involves a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the this compound molecule, forming a molecule of hydrogen bromide (HBr) and a trans-octahydro-1H-indenyl radical. The stability of the resulting radical is a crucial factor in determining the regioselectivity of the reaction, with tertiary radicals being more stable and thus more readily formed than secondary or primary radicals. youtube.com In the second step, the newly formed carbon-centered radical reacts with a molecule of bromine (Br₂) to yield a brominated this compound and another bromine radical, which can then continue the chain reaction. numberanalytics.com

Termination: The chain reaction is terminated when two radicals combine. This can occur through the combination of two bromine radicals to reform Br₂, the combination of a bromine radical with a trans-octahydro-1H-indenyl radical to form a brominated product, or the combination of two trans-octahydro-1H-indenyl radicals. researchgate.net

Research on the high-temperature bromination of a mixture of cis- and this compound provides insight into the likely products formed from the trans isomer. umich.edu These studies indicate that the reaction is not a simple substitution but involves a series of sequential elimination and addition steps. The initial bromination is followed by the elimination of HBr to form an unsaturated intermediate. This intermediate then undergoes further allylic bromination and subsequent addition of bromine radicals. umich.edu This process leads to the formation of multiple brominated derivatives, with the final product distribution being largely governed by the thermodynamic stability of the isomers. umich.edu

The major products identified in these studies are isomeric tetrabromides, with a pentabromide and a tribromoindane also being formed. umich.eduresearchgate.net The thermodynamic stability of the resulting polybrominated compounds is a key factor influencing the product distribution, with sterically less hindered isomers being favored. umich.edu For instance, steric interactions between bromine atoms on the bicyclic ring system dictate that the isomers with these bulky substituents positioned as far apart as possible will be the predominant products. umich.edu

While detailed product yields for the radical bromination of pure this compound are not extensively documented, the findings from mixed-isomer studies provide a strong indication of the expected products. The regioselectivity is preserved to a significant extent, favoring the formation of the most thermodynamically stable polybrominated derivatives. umich.edu

Product Distribution in the High-Temperature Bromination of Octahydro-1H-indene

The following table summarizes the major products identified in the high-temperature bromination of octahydro-1H-indene. It is important to note that these results were obtained from a mixture of cis and trans isomers, but provide the best available model for the expected products from the trans isomer under these conditions.

Product TypeSpecific Products IdentifiedObservations
Tetrabromides Three isomeric tetrabromidesThese are the major products of the reaction. Their formation is dictated by thermodynamic stability, favoring isomers with minimal steric strain between bromine atoms. umich.edu
Pentabromide One pentabromide isomerFormed through sequential HBr elimination and further bromination reactions. umich.edu
Tribromoindane One aromatic tribromide isomerAlso a result of sequential HBr elimination and subsequent bromination/aromatization. umich.edu

Theoretical and Computational Chemistry of the Octahydro 1h Indene System

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in determining the fundamental properties of molecular systems. For trans-octahydro-1H-indene, these methods have been applied to accurately predict its geometry and energetic profile, offering a microscopic understanding that complements experimental data.

Geometry optimization is a fundamental computational procedure to locate the minimum energy structure of a molecule on its potential energy surface. For this compound and its derivatives, both Density Functional Theory (DFT) and ab initio methods are employed to achieve reliable molecular structures and energies. cnr.it

DFT methods, particularly those incorporating hybrid functionals like B3LYP, have proven to be a robust and computationally efficient approach. For instance, the B3LYP method combined with a 6-31G(d) polarized basis set has been utilized to perform geometry optimizations and calculate properties such as total energy (E) and Gibbs free energy (G°). nih.gov Such calculations are crucial for comparing the relative stabilities of different stereoisomers and conformers. nih.gov More advanced composite ab initio methods, like the G3MP2 theory, have also been systematically used for calculating the total enthalpies (H298) of C, H, O-containing molecules, including this compound. preprints.org This method is valued for providing theoretical enthalpies of formation that are in very good agreement with experimental values. preprints.org

The general workflow involves an initial conformational search, often using faster methods, followed by geometry optimization of the most stable conformers using higher-level theory. preprints.orgfigshare.com For example, a conformational analysis can be performed with a tool like CREST (conformer-rotamer ensemble sampling tool), followed by optimization with B3LYP/6-31g(d,p) to identify the most stable conformer, whose energy is then calculated using a high-accuracy method like G3MP2. preprints.org These calculations confirm that the trans-fused isomer of octahydro-1H-indene represents a distinct and stable energetic minimum.

Table 1: Calculated Thermodynamic Properties for this compound

Method Property Value (kJ/mol) Reference
G3MP2 Standard Molar Enthalpy of Formation (Gas, 298.15 K) -131.5 ± 4.1 preprints.org
G3MP2 Standard Molar Gibbs Energy of Formation (Gas, 298.15 K) 65.1 preprints.org

The accuracy of computational methods is paramount for their predictive power. This compound (C9H16) has been included as an entry in benchmark datasets used to evaluate the performance of various composite thermochemistry models and density functional approximations. aip.org These studies compare the calculated standard formation enthalpies (ΔHf°) against reliable experimental values to gauge the accuracy of the theoretical models. aip.org

In a critical benchmarking study, the experimental gas-phase enthalpy of formation for this compound was reported as -31.43 kcal/mol. aip.org This value was used to test the accuracy of several computational methods. The results highlight the strengths and weaknesses of different approaches. For example, the G4 composite method showed a very small deviation, calculating the enthalpy at -31.48 kcal/mol. aip.org In contrast, some density functional approximations (DFAs) showed larger errors, underscoring the importance of selecting an appropriate method for accurate thermochemical predictions. aip.org These benchmarking efforts are crucial for refining existing computational protocols and developing new ones with improved accuracy and broader applicability in quantum thermochemistry. aip.org

Table 2: Benchmarking of Calculated Standard Enthalpy of Formation (ΔHf°) for this compound (kcal/mol)

Method Calculated ΔHf° Deviation from Experimental (-31.43 kcal/mol)
Experimental -31.43 0.00
G4 -31.48 0.05
G4(MP2) -31.51 0.08
B3LYP-D3(BJ) -30.67 -0.76
M06-2X -29.01 -2.42
PBE0-D3(BJ) -30.26 -1.17
ωB97X-V -31.49 0.06

Data sourced from a critical benchmarking study. aip.org

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

Conformational Analysis through Advanced Computational Methods

The flexibility of the five- and six-membered rings in the this compound system allows for various conformations. Advanced computational methods are essential to map the conformational landscape and understand the dynamic behavior of this molecule.

Potential energy surface (PES) scans are a powerful computational tool for exploring conformational space. unipr.it By systematically changing specific dihedral angles and calculating the corresponding energy, a PES scan can identify all stable conformers (local minima) and the transition states that connect them. For bicyclic systems like octahydro-1H-indene, this analysis is crucial for understanding the energy barriers between different chair and boat-like conformations of the six-membered ring and envelope or twist conformations of the five-membered ring. beilstein-journals.org

Computational studies on related systems have used methods like the M06-2X functional to map the PES and locate transition structures. beilstein-journals.orgresearchgate.net The conformational analysis of this compound and its derivatives often begins with a metadynamics simulation-based screening to generate a wide range of molecular conformations in the gas phase. preprints.orgfigshare.com The geometries of the identified conformers are then further optimized to find the lowest energy structures. figshare.com This process reveals that the energetics of different conformers can be quite close, often within a few kJ/mol, necessitating high-level calculations for accurate differentiation. preprints.org

While PES scans provide a static picture of the conformational landscape, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the vibrational and rotational motions of atoms, as well as conformational transitions. mdpi.com

For a molecule like this compound, MD simulations can reveal the pathways and timescales of conformational interconversions. These simulations can be performed "on the fly" using quantum mechanical methods (ab initio MD or DFT-based MD), where forces are calculated from electronic structure theory at each time step. nih.gov This approach, though computationally intensive, provides a highly accurate description of the dynamic processes. Such simulations can elucidate how the molecule explores its conformational space at different temperatures and can be used to calculate time-averaged properties, providing a more realistic picture of the molecule's behavior than static calculations alone. nih.govnih.gov

The surrounding environment, particularly the solvent, can significantly influence the stability and equilibrium of different conformers. thieme-connect.de Computational models are used to account for these solvation effects, which can alter the relative energies of conformers compared to the gas phase.

One common approach is the use of implicit solvent models, such as the reaction-field theory. rsc.org This theory models the solvent as a continuous dielectric medium and calculates the solvation energy based on the solute's dipole and quadrupole moments within a cavity in that medium. rsc.org The conformational free energy in solution is then evaluated, and it has been shown that the displacement of the molecular dipole and quadrupole from the center of the solute cavity can have a notable effect on the equilibrium. rsc.org For this compound, which is non-polar, these effects might be less pronounced than for substituted, polar derivatives. However, even for non-polar molecules, solvent-solute dispersion interactions can play a role in stabilizing certain conformations. More explicit models, where individual solvent molecules are included in the simulation, can also be used for a more detailed analysis, particularly for specific interactions like hydrogen bonding in protic solvents. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Computational Spectroscopy for Structural Insights

Computational spectroscopy has emerged as an indispensable tool in modern chemistry, providing deep insights into molecular structure, conformation, and electronic properties. By simulating various types of spectra, researchers can predict and interpret experimental results, resolve structural ambiguities, and explore the properties of molecules that are difficult to study empirically. For the this compound system, computational methods are crucial for understanding its stereochemical and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The in silico prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), through quantum mechanical calculations offers a powerful complement to experimental data. nih.govnsf.gov These predictions are particularly valuable for distinguishing between complex stereoisomers and assigning signals in crowded spectra. nih.govarxiv.org

The standard methodology for predicting NMR chemical shifts involves Density Functional Theory (DFT). uni-bonn.de The process begins with the optimization of the molecule's geometry. For this compound, this would involve finding the lowest energy conformation of its fused ring system. Following geometry optimization, the NMR shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net The isotropic shielding constants (σ) obtained from these calculations are then converted into chemical shifts (δ) by referencing them against the computed shielding constant of a standard, usually Tetramethylsilane (TMS). researchgate.net

Excellent linear correlations between experimental and computationally derived chemical shifts can be achieved, often with mean absolute errors of less than 0.2 ppm for ¹H and 2.5 ppm for ¹³C, depending on the functional and basis set employed. nih.govnsf.gov

Similarly, spin-spin coupling constants (J-couplings), which provide critical information about the connectivity and dihedral angles between coupled nuclei, can be calculated. nih.gov The magnitude of three-bond coupling constants (³J) is strongly dependent on the dihedral angle, a relationship described by the Karplus equation. Computational models can accurately predict these values, aiding in the detailed conformational analysis of the cyclohexane (B81311) and cyclopentane (B165970) rings within the this compound framework.

Table 1: Representative Predicted vs. Experimental NMR Data for Saturated Bicyclic Systems

This table illustrates the typical accuracy of DFT calculations for predicting NMR parameters. Note: Specific computational data for the parent this compound is not widely published; this table is representative of results for similar structures.

ParameterComputational MethodPredicted ValueTypical Experimental Value
¹H Chemical Shifts B3LYP/6-31G(d), GIAO0.8 - 2.0 ppm0.9 - 1.9 ppm
¹³C Chemical Shifts B3LYP/6-31G(d), GIAO20 - 45 ppm22 - 42 ppm
³J(H,H) Coupling B3LYP/6-31G(d)2 - 12 Hz2 - 13 Hz

Chiroptical spectroscopy provides information about a molecule's three-dimensional structure and is exclusively sensitive to chirality. This compound is a chiral molecule, existing as a pair of enantiomers: (3aR,7aR)- and (3aS,7aS)-octahydro-1H-indene. Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of such compounds. encyclopedia.pub

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub VCD, its vibrational counterpart, does the same in the infrared region. The absolute configuration of a chiral molecule can be unambiguously determined by comparing its experimental ECD or VCD spectrum with the spectrum computationally simulated for one of the enantiomers. A recent study on brasilane A, a natural product containing the this compound core, utilized computational analysis of VCD spectra to revise its stereochemistry. researchgate.net This highlights the predictive power of chiroptical simulations in establishing the absolute configuration of complex molecules. researchgate.net

Prediction of NMR Chemical Shifts and Coupling Constants

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the chemical reactivity of a molecule. uni-muenchen.de The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule, which helps in identifying the electron-rich and electron-poor regions. researchgate.net

The MEP is calculated by evaluating the force exerted on a positive test charge (a proton) at various points in the vicinity of the molecule. uni-muenchen.de These values are then mapped onto the molecular surface using a color scale:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and represent nucleophilic sites.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and represent electrophilic sites.

Green: Regions of intermediate or near-zero potential, characteristic of nonpolar areas.

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

Color on MEP SurfaceElectrostatic PotentialElectron DensityPredicted Reactivity
RedMost NegativeHigh (Electron-Rich)Site for Electrophilic Attack
BlueMost PositiveLow (Electron-Poor)Site for Nucleophilic Attack
GreenIntermediate/NeutralNeutralLow Reactivity
Yellow/OrangeModerately NegativeModerately HighModerate Site for Electrophilic Attack
Light BlueModerately PositiveModerately LowModerate Site for Nucleophilic Attack

Role As a Synthetic Building Block and Scaffold in Complex Molecular Architecture Construction

Application in the Construction of Polycyclic Systems

The unique stereochemistry and conformational rigidity of the trans-fused ring system of octahydro-1H-indene make it an invaluable building block for constructing intricate molecular architectures. acs.org

The trans-octahydro-1H-indene skeleton is a valuable precursor for a variety of complex molecules due to its inherent reactivity, which allows for functionalization at multiple positions. smolecule.com This adaptability has made it a key intermediate in the synthesis of specialty chemicals and pharmaceuticals. smolecule.com A notable example is its application in the synthesis of derivatives used to produce trandolapril, a clinically significant antihypertensive drug. smolecule.com Furthermore, the core structure is utilized in chemical research to study reaction mechanisms and explore new synthetic pathways. High-temperature bromination reactions, for instance, have been investigated as a method for the functionalization of the saturated hydrocarbon framework. metu.edu.tr

The hydrindane core is a recurring motif in numerous natural products, making this compound and its derivatives essential starting points for their total synthesis. Research has demonstrated its central role in creating key synthons for a range of biologically active compounds. For example, (3aR,4S,7aS)-(Z)-ethylideneoctahydro-7a-methyl-1H-4-indenol, a direct derivative, is a crucial synthon for the total synthesis of various forms of Vitamin D. acs.org The framework is also integral to the synthesis of certain Lycopodium alkaloids, where hydrindanone intermediates (oxidized forms of octahydroindene) are pivotal in constructing the natural product's core. uni-muenchen.de Moreover, the octahydro-1H-indene scaffold is fundamental to building the complex structures of phragmalin-type limonoids, such as Xyloccensins O and P, and khayanolide-type limonoids. acs.orgbeilstein-journals.org

Natural Product ClassSpecific Example(s)Indene-Derived Building BlockReference
VitaminsVitamin D Analogues(Z)-ethylideneoctahydro-7a-methyl-1H-4-indenol acs.org
LimonoidsXyloccensins O & P, PhragmalinsFunctionalized octahydro-1H-2,4-methanoindene core acs.org
LimonoidsKhayanolide-type acs.orgacs.orgbeilstein-journals.orgbeilstein-journals.org-tetracyclic scaffold derived from indene (B144670) precursors beilstein-journals.org
AlkaloidsLycopodium Alkaloids (e.g., Lycoposerramine R)Hydrindanone intermediates uni-muenchen.de

The this compound framework serves as a foundational scaffold for assembling highly complex, caged polycyclic systems. A prominent example is the octahydro-1H-2,4-methanoindene cage, which forms the distinctive core of phragmalin-type limonoids. researchgate.netacs.orgnih.gov The synthesis of these intricate natural products is often hindered by the difficulty in accessing sufficiently functionalized methanoindene cage building blocks. acs.orgnih.gov A significant breakthrough involves a robust synthetic route starting from the Hajos-Parrish ketone (HPK), a well-established precursor for hydrindane systems. researchgate.netnih.gov Stereoselective modifications of the HPK lead to a substrate that undergoes a key cage-forming aldol (B89426) reaction, successfully assembling the octahydro-1H-2,4-methanoindene core. acs.org This strategy has enabled the multigram-scale synthesis of these cage compounds, paving the way for the total synthesis of phragmalin natural products. acs.org Additionally, related structures such as the novel octahydro-1H-2,5-epimino-4,7-methanoindene azapolycyclic system have been synthesized, further demonstrating the versatility of the indene scaffold. researchgate.net

Building Block for Natural Product Total Synthesis

Development of Chiral Auxiliaries and Ligands Derived from the Octahydro-1H-indene Skeleton

The rigid, well-defined stereochemistry of the octahydro-1H-indene skeleton makes it an excellent platform for the design of chiral auxiliaries and ligands for asymmetric synthesis. acs.orgacs.org A significant advancement in this area is the development of an enantioselective transannular formal (3+2) cycloaddition of cycloalkenone hydrazones, catalyzed by a chiral Brønsted acid. acs.org This reaction produces stereodefined tricyclic adducts that can be converted into versatile decalin- or octahydro-1H-indene-derived 1,3-diamines. acs.orgacs.org These resulting diamines, which feature a challenging pseudoaxial arrangement of the amine substituents, have great potential for use as novel chiral ligands in catalysis, offering access to compounds that are difficult to obtain through conventional methods. acs.org The development of such ligands contributes to the broader field of asymmetric catalysis, where chiral ligands are essential for controlling the stereochemical outcome of reactions. iupac.org

Contribution to Advancements in Synthetic Organic Chemistry Methodologies

Research involving this compound and its derivatives has directly contributed to the advancement of synthetic methodologies, particularly in the stereocontrolled formation of polycyclic systems.

One of the most elegant examples is the development of stereodivergent cyclization methods to access either cis- or trans-fused hydrindanes from the same precursor. nih.gov By carefully selecting the deprotonating agent, the stereochemical outcome can be controlled; the use of i-PrMgCl leads to cis-fused hydrindanes via a stereoelectronically controlled cyclization, while BuLi promotes the formation of trans-fused hydrindanes through a sterically controlled process. nih.gov This cation-controlled strategy represents a significant methodological advance in exerting precise control over stereochemistry. nih.gov

Furthermore, the octahydro-1H-indene framework has been central to the application and refinement of powerful synthetic strategies. The Transannular Diels-Alder (TADA) reaction, a key method for efficiently constructing complex polycyclic molecules, has been applied to macrocyclic trienes containing the hydrindane motif. researchgate.net Other methodological developments include new functionalization techniques, such as the selective bromination of the saturated hydrocarbon core at high temperatures and novel approaches to synthesizing diepoxides from tetrahydroindene precursors. metu.edu.trnih.gov The enantioselective transannular (3+2) cycloaddition to form octahydro-1H-indene-derived diamines also stands as a novel methodological contribution, expanding the toolkit for asymmetric synthesis. acs.orgacs.org

MethodologyDescriptionKey ContributionReference
Cation-Controlled Stereodivergent CyclizationUse of different metal cations (Mg²⁺ vs. Li⁺) to control the cyclization of γ-hydroxy nitriles to form either cis- or trans-hydrindanes.Provides a switchable method to control ring-fusion stereochemistry from a single precursor. nih.gov
Enantioselective Transannular (3+2) CycloadditionA chiral Brønsted acid catalyzes the cycloaddition of cycloalkenone hydrazones to form complex tricyclic adducts.Enables the asymmetric synthesis of octahydro-1H-indene-derived 1,3-diamines for use as chiral ligands. acs.orgacs.org
Transannular Diels-Alder (TADA) StrategyIntramolecular cycloaddition within a macrocycle containing the hydrindane precursor to build polycyclic systems.Demonstrates an efficient and stereoselective approach to complex natural product cores. researchgate.net
High-Temperature BrominationDirect functionalization of the saturated octahydro-1H-indene core using bromine at elevated temperatures.Offers a method for activating and functionalizing an otherwise unreactive saturated hydrocarbon framework. metu.edu.tr
Novel Diepoxide SynthesisA new pathway involving bromination of tetrahydroindene with NBS/LiClO₄ followed by treatment with NaOH to yield diepoxides.Provides a selective route to epoxides, which are versatile intermediates for further synthesis. nih.gov

Research into its Use in Specialized Chemical Technologies

Beyond its role in fundamental organic synthesis, the this compound structure is a subject of research for specialized chemical technologies. Derivatives such as octahydro-1H-4,7-methano-indene-5-aldehydes have been developed and are used as components in perfume compositions to enhance fragrance. google.com In a different technological application, this compound has been investigated as a potential high-energy-density biofuel. smolecule.com Its cyclic structure and energy density, which is comparable to diesel, make it an attractive candidate for advanced liquid fuels, including as a component of aviation fuel. smolecule.comresearchgate.net

Investigation as a Hydrogen Carrier in Liquid Organic Hydrogen Carrier (LOHC) Systems

The compound pair of indane (hydrogen-lean) and its fully hydrogenated form, this compound (hydrogen-rich), has been examined as a potential candidate for Liquid Organic Hydrogen Carrier (LOHC) systems. LOHC technology involves the catalytic hydrogenation of an unsaturated (often aromatic) organic molecule for hydrogen storage and its subsequent dehydrogenation to release the hydrogen when needed. The ideal LOHC system is characterized by favorable thermodynamic properties, high hydrogen storage capacity, and stability throughout the hydrogenation-dehydrogenation cycles.

The evaluation of a potential LOHC candidate begins with a thorough analysis of its thermodynamic properties. The enthalpy of the dehydrogenation reaction is a critical parameter, as it dictates the energy input required to release the stored hydrogen. While detailed studies on the complete catalytic cycle, including specific catalysts and hydrogen yield kinetics for the indane/trans-octahydro-1H-indene system, are not as extensively documented as for nitrogen-containing heterocycles, the fundamental thermodynamic characteristics have been determined through experimental methods like combustion calorimetry and transpiration, as well as through quantum-chemical calculations. uni-rostock.deresearchgate.netmdpi.compreprints.org

The key thermodynamic data for the indane/trans-octahydro-1H-indene system are summarized below. These values are essential for assessing its theoretical viability as a hydrogen carrier.

Thermodynamic Properties of the Indane / this compound LOHC System

Compound Name Chemical Formula Role in LOHC Molar Mass (g/mol) Standard Liquid Phase Enthalpy of Formation (ΔfH°liquid) (kJ/mol) Standard Enthalpy of Vaporization (ΔvapH°) (kJ/mol)
Indane C₉H₁₀ Hydrogen-Lean 118.18 7.4 ± 1.1 49.9 ± 0.2
This compound C₉H₁₆ Hydrogen-Rich 124.22 -152.0 ± 1.6 44.7 ± 1.3

Data sourced from various thermochemical studies. uni-rostock.defigshare.com

The dehydrogenation reaction for this system is: C₉H₁₆ (this compound) → C₉H₁₀ (indane) + 3H₂

Future Research Directions and Emerging Methodologies for Trans Octahydro 1h Indene Chemistry

Exploration of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For trans-octahydro-1H-indene and its derivatives, this translates to exploring greener reaction conditions and alternative reagents.

Key areas of development include:

Biocatalysis: The use of enzymes or whole organisms offers a powerful, green alternative to traditional chemical synthesis. researchgate.net Research into biocatalytic routes, such as enzymatic reductions or cyclizations, can lead to high selectivity under mild conditions. researchgate.netnih.gov For instance, baker's yeast has been demonstrated as an efficient biocatalyst for the one-pot synthesis of related heterocyclic compounds, highlighting the potential for similar applications in hydrindane synthesis. researchgate.net

Alternative Solvents: Moving away from hazardous organic solvents to more sustainable options like water or bio-based solvents is a critical goal. acs.org The development of catalytic systems that are effective in these green solvents will be crucial.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Domino reactions, which combine multiple transformations in a single step, are particularly attractive for their atom and step economy. nih.gov

One promising sustainable approach involves the hydrotreatment of biomass to produce biofuels, where this compound has been investigated as a potential high-energy-density component. smolecule.com Further research is needed to optimize these production methods. smolecule.com

Integration with Emerging Catalytic Systems for Enhanced Efficiency and Selectivity

The quest for more efficient and selective syntheses of this compound derivatives is perpetual. Emerging catalytic systems are at the forefront of this endeavor, offering novel pathways to this challenging scaffold.

Recent advances and future directions include:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. nih.govthieme-connect.com Chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, have been successfully used to catalyze domino reactions that construct highly substituted trans-hydrindanes with excellent diastereoselectivity and enantiomeric purity. nih.govresearchgate.net Future work will likely focus on expanding the scope of organocatalysts and their application in novel tandem reactions. acs.org

Transition-Metal Catalysis: Transition metals like palladium, rhodium, gold, and ruthenium continue to play a pivotal role in C-C bond formation and cyclization reactions. mdpi.comacs.org New ligands and catalyst designs are being explored to improve the efficiency and selectivity of reactions such as intramolecular Diels-Alder reactions, Pauson-Khand cyclizations, and enyne metathesis to afford the hydrindane core. mdpi.compnas.org For example, palladium-catalyzed ring-opening cyclizations and iridium-catalyzed hydroaminations represent modern strategies for constructing related cyclic systems. researchgate.netacs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to generate reactive intermediates, opening up new avenues for C-H functionalization and cyclization reactions. acs.org Exploring the application of this technology to the synthesis of this compound could lead to novel and more sustainable synthetic routes.

Table 1: Comparison of Catalytic Systems for Hydrindane Synthesis

Catalytic System Key Features Example Transformation Reference(s)
Organocatalysis Metal-free, high enantioselectivity, mild conditions. Asymmetric domino reactions for highly substituted trans-hydrindanes. nih.govresearchgate.net
Transition-Metal Catalysis Versatile for various C-C bond formations and cyclizations. Intramolecular Diels-Alder, Pauson-Khand, Enyne metathesis. mdpi.compnas.org
Biocatalysis Environmentally friendly, high selectivity, mild conditions. Enzymatic reductions and cyclizations. researchgate.netresearchgate.netnih.gov
Photoredox Catalysis Uses visible light, generates reactive intermediates under mild conditions. Potential for novel C-H functionalization and cyclization strategies. acs.org

Advanced Computational Predictions for Novel Reactivity and Unexplored Transformations

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new catalysts.

For this compound chemistry, computational methods such as Density Functional Theory (DFT) can be applied to:

Predict Thermodynamic Stability: Calculations can determine the relative stabilities of different stereoisomers and conformations, providing insights into reaction equilibria. vulcanchem.comnih.gov For instance, DFT calculations have been used to confirm the diastereofacial preference in Diels-Alder reactions leading to complex hydrindane derivatives. thieme-connect.com

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of reaction pathways, helping to understand how catalysts and substrates interact to form products. thieme-connect.com This knowledge is crucial for optimizing reaction conditions and designing more efficient catalysts.

Design Novel Reactions: By simulating hypothetical transformations, computational chemistry can guide experimental efforts towards the discovery of new reactions and synthetic routes. This can accelerate the development of innovative methods for constructing the trans-hydrindane (B1202327) skeleton.

Development of High-Throughput Screening Methodologies for Synthetic Optimization

The optimization of complex multi-step syntheses can be a time-consuming and resource-intensive process. High-throughput screening (HTS) methodologies offer a way to rapidly evaluate a large number of reaction conditions, catalysts, and substrates. purdue.edu

Key aspects of HTS in the context of this compound synthesis include:

Rapid Reaction Analysis: Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allow for the rapid analysis of hundreds of unique reaction conditions in a very short time. purdue.edu

Miniaturization: Microbioreactor systems enable the parallel execution of numerous experiments on a small scale, reducing the consumption of valuable starting materials and reagents. researchgate.net

Process Optimization: HTS can be used to quickly identify optimal reaction parameters such as temperature, solvent, catalyst loading, and reaction time, leading to improved yields and selectivity. researchgate.net

The integration of HTS with continuous flow synthesis presents a particularly powerful combination for efficient and scalable production. purdue.edu

Research into the Biosynthetic Pathways of Naturally Occurring Hydrindane Derivatives

Nature provides a rich source of structurally diverse molecules containing the hydrindane core. mdpi.com Understanding the biosynthetic pathways that lead to these natural products can provide valuable inspiration for the development of new synthetic strategies.

Future research in this area will likely focus on:

Enzyme Discovery and Characterization: Identifying and characterizing the enzymes responsible for constructing the hydrindane skeleton in organisms can provide new biocatalysts for synthetic applications. nih.govbiorxiv.org

Genetic Engineering: Modifying the biosynthetic pathways of microorganisms through genetic engineering could enable the production of novel hydrindane derivatives with tailored properties. nih.gov

Biomimetic Synthesis: Mimicking nature's strategies for ring construction and functionalization can lead to highly efficient and stereoselective synthetic routes. uni-muenchen.de Studies on the biosynthesis of complex alkaloids, for example, have revealed elegant enzymatic solutions for achieving high stereoselectivity. biorxiv.org

By elucidating these natural synthetic blueprints, chemists can harness the power of evolution to devise more elegant and efficient methods for the synthesis of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Octahydro-1H-indene
Reactant of Route 2
trans-Octahydro-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.